tert-butyl N-(octahydro-1H-isoindol-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h9-11,14H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKONFGDMPDBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CNCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212387-46-6 | |
| Record name | tert-butyl N-(octahydro-1H-isoindol-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(octahydro-1H-isoindol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate isoindoline derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(octahydro-1H-isoindol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Cesium carbonate, potassium carbonate.
Solvents: 1,4-dioxane, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, makes it valuable in developing new compounds with desired properties.
Case Study: Palladium-Catalyzed Reactions
Research has demonstrated that tert-butyl N-(octahydro-1H-isoindol-5-yl)carbamate can be effectively used in palladium-catalyzed reactions. For instance, it has been employed to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles, showcasing its versatility in creating functionalized compounds under mild conditions .
Medicinal Chemistry
Potential Biological Activities
Studies have indicated that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development. Its structural characteristics allow for modifications that could enhance its pharmacological profile.
Case Study: Drug Development
In one study, derivatives of this compound were synthesized to evaluate their biological activity against various pathogens. The results suggested promising antibacterial effects, warranting further exploration for therapeutic applications .
Materials Science
Polymer Production
The compound is utilized in the production of polymers and coatings with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 45 MPa |
| Thermal Stability | Decomposes at 300°C |
| Solubility in Solvents | Soluble in THF |
Mechanism of Action
The mechanism of action of tert-butyl N-(octahydro-1H-isoindol-5-yl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on tert-butyl carbamate derivatives with varying substituents, emphasizing structural, physicochemical, and functional differences.
Structural and Functional Differences
a. tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS 1227962-50-6)
- Structure : Aromatic indole ring substituted with a formyl group at position 2 and a Boc-protected amine at position 3.
- Key Features :
- The aromatic indole system enables π-π stacking interactions, critical in ligand-receptor binding.
- The formyl group (-CHO) introduces electrophilic reactivity, facilitating further functionalization (e.g., condensation reactions).
- Applications : Likely used as an intermediate in alkaloid synthesis or kinase inhibitor development .
b. tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4)
- Structure : Cyclopentane ring with hydroxyl and Boc-protected amine groups in a stereospecific configuration.
- Key Features :
- Hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity.
- Stereochemistry influences chiral recognition in asymmetric synthesis or enzyme inhibition.
- Applications: Potential use in peptidomimetics or as a building block for bioactive molecules .
c. tert-butyl N-(octahydro-1H-isoindol-5-yl)carbamate
- Structure : Saturated bicyclic octahydroisoindole core with a Boc-protected amine.
- Conformational rigidity may enhance binding selectivity in drug design.
- Applications : Hypothesized utility in CNS-targeting compounds due to its ability to cross the blood-brain barrier .
Biological Activity
Tert-butyl N-(octahydro-1H-isoindol-5-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a tert-butyl group and an octahydro-1H-isoindole moiety. Its molecular formula is , with a molecular weight of 214.30 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various signaling pathways. It has been noted for its potential role as an inhibitor of Src homology region 2 (SH2) containing protein tyrosine phosphatase 2 (SHP2), which is involved in multiple cellular functions such as proliferation and differentiation . SHP2 acts as a positive regulator in the ERK/MAPK signaling pathway, crucial for cell survival and growth.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, including:
Study on SHP2 Inhibition
A study highlighted the effectiveness of compounds targeting SHP2 in reducing cellular proliferation in cancer models. The results indicated that these compounds could significantly lower the activity of ERK1/2, leading to decreased tumor growth in vivo .
Antimicrobial Activity Investigation
Another research effort focused on the antibacterial properties of structurally related carbamates. These compounds demonstrated strong bactericidal activity against drug-resistant strains, suggesting that modifications in the carbamate structure could enhance antibacterial efficacy while maintaining low toxicity to mammalian cells .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the optimal synthetic routes for tert-butyl N-(octahydro-1H-isoindol-5-yl)carbamate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling isoindoline derivatives with tert-butyl carbamate groups under reflux conditions. For example, in analogous carbamate syntheses, THF with DIEA (diisopropyl ethyl amine) and DMAP (4-dimethylaminopyridine) as catalysts under reflux for 60 hours achieved moderate yields . Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.
- Catalysts : DMAP accelerates carbamate formation by activating carbonyl groups.
- Temperature : Prolonged reflux (60–72 hours) improves conversion but risks decomposition. Post-reaction purification via acid-base partitioning (e.g., 3N HCl and EtOAc) removes unreacted amines .
Basic Question: How can researchers characterize the compound’s stereochemistry and solid-state structure?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For carbamates, hydrogen-bonding interactions (e.g., N–H···O) stabilize crystal packing, as seen in tert-butyl carbamate derivatives .
- Stereochemical Analysis : Chiral HPLC or NMR with chiral shift reagents can resolve enantiomers. For example, cis- and trans-3-hydroxycyclopentyl carbamates were differentiated via NOE correlations in NMR .
Advanced Question: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
Contradictions arise from differing experimental setups. Systematic stability studies should:
- pH Profiling : Test stability in buffered solutions (pH 1–12) at 25°C and 40°C. Carbamates are typically stable in neutral conditions but hydrolyze under strong acids/bases. For example, tert-butyl carbamates degrade in 1M HCl at 60°C within 24 hours .
- Kinetic Monitoring : Use HPLC to track degradation products. Apparent contradictions often stem from unaccounted catalytic impurities (e.g., trace metals) .
Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify reactive sites. For isoindoline carbamates, the carbamate carbonyl is electrophilic, while the isoindoline nitrogen acts as a weak nucleophile .
- MD Simulations : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict hydrolysis pathways.
Advanced Question: How can diastereoselectivity be achieved during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2R,3S)-configured precursors) to control stereochemistry, as demonstrated in tert-butyl (2R,3S)-difluorophenyl carbamate synthesis .
- Asymmetric Catalysis : Chiral Pd complexes or organocatalysts induce stereoselectivity during cyclization steps .
Advanced Question: What purification strategies minimize by-products like N-alkylated impurities?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate carbamates from alkylated by-products.
- Acid-Base Extraction : Partition crude products between EtOAc and 1M HCl to remove unreacted amines .
Advanced Question: How does the compound’s solid-state packing influence its solubility and bioavailability?
Methodological Answer:
- Hydrogen-Bonding Networks : Crystal structures (e.g., C=O···H–N interactions) reduce solubility. For example, tert-butyl carbamates with rigid bicyclic scaffolds exhibit low aqueous solubility due to dense packing .
- Amorphization : Ball-milling or co-crystallization with polymers (e.g., PVP) enhances dissolution rates .
Advanced Question: What analytical techniques validate batch-to-batch consistency in academic research?
Methodological Answer:
- HPLC-MS : Quantify purity and detect trace impurities (<0.1%).
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to ensure consistent thermal stability .
Advanced Question: How can researchers mitigate racemization during storage or reaction conditions?
Methodological Answer:
- Low-Temperature Storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation.
- Buffered Solutions : Use pH 7.4 phosphate buffers to stabilize chiral centers during in vitro assays .
Advanced Question: What role does the compound play in fragment-based drug discovery?
Methodological Answer:
- Scaffold Design : The isoindoline core serves as a rigid scaffold for targeting enzyme pockets (e.g., kinases). Carbamate groups improve metabolic stability compared to esters .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl groups) to optimize binding affinity, as seen in tert-butyl (2,5-difluorophenyl) derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
